molecular formula C8H3BrF5NO2 B15325324 1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene

1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No.: B15325324
M. Wt: 320.01 g/mol
InChI Key: ATRSSCXANBAPDI-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene is a complex organic compound characterized by a benzene ring substituted with a bromo group, a nitro group, and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene typically involves multiple steps, starting with the nitration of benzene to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids such as sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydrocarbons.

  • Substitution: Introduction of additional substituents on the benzene ring.

Scientific Research Applications

1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

1-Bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:

  • 1-Bromo-2-nitrobenzene: Lacks the pentafluoroethyl group.

  • 2-Bromonitrobenzene: Different position of the bromo group.

  • 1-(2-Bromoethyl)-4-nitrobenzene: Contains an ethyl group instead of pentafluoroethyl.

Properties

IUPAC Name

1-bromo-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF5NO2/c9-5-2-1-4(3-6(5)15(16)17)7(10,11)8(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRSSCXANBAPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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